molecular formula C9H10ClNO B190177 2-Amino-1-(3-chlorophenyl)propan-1-one CAS No. 119802-69-6

2-Amino-1-(3-chlorophenyl)propan-1-one

Cat. No. B190177
M. Wt: 183.63 g/mol
InChI Key: RDWWHMAISJGIDU-UHFFFAOYSA-N
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Description

“2-Amino-1-(3-chlorophenyl)propan-1-one” is an amino alcohol that consists of a 3-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position . It has been studied for its potential pharmacological activities, particularly in the field of medicinal chemistry and drug discovery .


Molecular Structure Analysis

The molecular formula of “2-Amino-1-(3-chlorophenyl)propan-1-one” is C9H12ClNO . It has an average mass of 185.651 Da and a monoisotopic mass of 185.060745 Da .

It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Biological Properties

Research has explored the synthesis and biological properties of various derivatives of 2-Amino-1-(3-chlorophenyl)propan-1-one. For instance, the synthesis of new compounds like 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones and their subsequent reduction led to the discovery of compounds exhibiting pronounced anticonvulsive activities and certain peripheral n-cholinolytic activities (Papoyan et al., 2011).

Corrosion Inhibition Studies

The compound and its derivatives have also been studied in the context of corrosion inhibition. Density functional theory (DFT) calculations and molecular dynamics simulations have been performed to predict the corrosion inhibition performances of specific derivatives against the corrosion of iron. These studies correlate theoretical data with experimental inhibition efficiency results, providing a deeper understanding of the interaction between these compounds and metal surfaces (Kaya et al., 2016).

Molecular Docking and Spectroscopic Studies

The compound has also been subjected to molecular docking and spectroscopic studies to understand its interactions with biological systems and its structural properties. Research involving vibrational spectroscopy and density functional theory provides insights into the molecular structure, vibrational assignments, and noncovalent interactions like Van der Waals and hydrogen interactions of the compound (Jayasudha et al., 2020).

Structural Analyses

Structural analyses through techniques like X-ray diffraction have been employed to understand the conformations and packing of derivatives of 2-Amino-1-(3-chlorophenyl)propan-1-one. These studies reveal intricate details about the crystal packing, hydrogen-bonded chains, and specific hydrogen-bonding motifs in the structures of these compounds (Nitek et al., 2020).

Synthesis and Antioxidant Activity

Research efforts have also focused on synthesizing novel derivatives and evaluating their antioxidant activities. The synthesis of 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives and their subsequent evaluation for antioxidant activities against lipid peroxidation demonstrate the potential of these compounds in therapeutic applications (Kumar et al., 2009).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

“2-Amino-1-(3-chlorophenyl)propan-1-one” has the potential to be a valuable asset in the development of new pharmaceuticals or in chemical research . Its structure and properties make it suitable for use in the development of potential therapeutic agents .

Relevant Papers There are several papers related to “2-Amino-1-(3-chlorophenyl)propan-1-one”. For instance, one paper discusses the synthesis and evaluation of the anticonvulsant activity of a series of 2-amino-1-phenyl-1-propranols derived from the metabolites of the antidepressant bupropion .

properties

IUPAC Name

2-amino-1-(3-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWWHMAISJGIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621813
Record name 2-Amino-1-(3-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-chlorophenyl)propan-1-one

CAS RN

119802-69-6
Record name 2-Amino-1-(3-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AR Shalabi, D Walther, MH Baumann… - ACS chemical …, 2017 - ACS Publications
Bupropion (1), an α-aminophenone uptake inhibitor at plasma membrane transporters for dopamine (DAT) and norepinephrine (NET), is a widely prescribed antidepressant and …
Number of citations: 29 pubs.acs.org
A Shalabi - 2017 - search.proquest.com
The khat plant, catha edulis, has been abused for some time in the Middle East and the African horn for its short-term stimulant effects. However, it was not until 1975 when cathinone, β-…
Number of citations: 2 search.proquest.com

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